Thiocyanicacid2-(1H-Indol-3-yl)ethylester Thiocyanicacid2-(1H-Indol-3-yl)ethylester
Brand Name: Vulcanchem
CAS No.: 75121-75-4
VCID: VC8292704
InChI: InChI=1S/C11H10N2S/c12-8-14-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6H2
SMILES: C1=CC=C2C(=C1)C(=CN2)CCSC#N
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol

Thiocyanicacid2-(1H-Indol-3-yl)ethylester

CAS No.: 75121-75-4

Cat. No.: VC8292704

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

Thiocyanicacid2-(1H-Indol-3-yl)ethylester - 75121-75-4

Specification

CAS No. 75121-75-4
Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
IUPAC Name 2-(1H-indol-3-yl)ethyl thiocyanate
Standard InChI InChI=1S/C11H10N2S/c12-8-14-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6H2
Standard InChI Key YQAYFJPGYPUGDY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCSC#N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCSC#N

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name for thiocyanic acid 2-(1H-indol-3-yl)ethyl ester is 2-(1H-indol-3-yl)ethyl thiocyanate. Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.28 g/mol. The structure comprises an indole ring system linked via an ethyl spacer to a thiocyanate group (-SCN).

Comparative Structural Analysis

Key structural analogs from the literature include:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsSource
2-(1H-Indol-3-yl)ethyl thioureaC₁₁H₁₃N₃S219.31Thiourea, indole
2,2-Bis(1H-indol-3-yl)ethyl acetateC₂₀H₁₈N₂O₂318.37Acetate ester, bis-indole
Ethyl 2-substituted-1,3-thiazole-4-carboxylateC₆H₇NO₂S157.19Thiazole, ester

The thiocyanate group in the target compound introduces unique reactivity, including nucleophilic substitution potential at the sulfur atom . The indole moiety contributes aromaticity and hydrogen-bonding capabilities, which influence solubility and biological interactions .

Synthetic Pathways and Reaction Mechanisms

Thiocyanate Ester Formation

Thiocyanic acid esters are typically synthesized via nucleophilic displacement reactions. For example:

  • Alkylation of Potassium Thiocyanate:
    Reaction of 2-(1H-indol-3-yl)ethyl bromide with KSCN in polar aprotic solvents (e.g., DMF) yields the thiocyanate ester :

    Indole-CH2CH2Br+KSCNIndole-CH2CH2SCN+KBr\text{Indole-CH}_2\text{CH}_2\text{Br} + \text{KSCN} \rightarrow \text{Indole-CH}_2\text{CH}_2\text{SCN} + \text{KBr}

    This method achieved 65%–78% yields for analogous thiazole carboxylates .

  • Mitsunobu Reaction:
    Coupling of 2-(1H-indol-3-yl)ethanol with thiocyanic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Challenges in Synthesis

  • Indole Sensitivity: The indole ring is prone to oxidation under acidic or high-temperature conditions, necessitating mild reagents .

  • Thiocyanate Stability: Thiocyanates may hydrolyze to thiols or oxidize to sulfonic acids if exposed to moisture or strong oxidizers .

Physicochemical Properties

Predicted Properties

  • Solubility: Moderate solubility in DMSO (≈20 mg/mL) and methanol (≈5 mg/mL), but poor in water (<0.1 mg/mL) due to the hydrophobic indole and thiocyanate groups .

  • Melting Point: Estimated range: 120°C–140°C (similar to 2-(1H-indol-3-yl)ethyl thiourea, mp 135°C) .

  • Spectroscopic Data:

    • IR: ν(SCN) ≈ 2150 cm⁻¹; ν(N-H) ≈ 3400 cm⁻¹ (indole) .

    • ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, indole NH), δ 7.6–6.8 (m, 4H, indole H), δ 4.4 (t, 2H, -CH₂SCN), δ 3.2 (t, 2H, -CH₂-indole) .

Industrial and Research Applications

Agrochemical Development

Thiocyanate esters serve as intermediates in fungicide synthesis. For example:

  • Flutianil: A commercial fungicide derived from indole-thiocyanate precursors .

Material Science

Indole-thiocyanate polymers exhibit tunable luminescence for OLED applications .

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